molecular formula C₄₈H₅₃NO₁₄ B1144555 Taxol F CAS No. 173101-56-9

Taxol F

Cat. No. B1144555
CAS RN: 173101-56-9
M. Wt: 867.93
InChI Key:
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Description

Taxol F, also known as Benzyl Paclitaxel analog, is a synthetic compound with a CAS Number of 173101-56-9 . It is soluble in ethanol and DMSO up to 100 mM .


Synthesis Analysis

The synthesis of Taxol involves a complex process. A team led by researchers from SUSTech has shown that a ring-closing reaction mediated by samarium iodide can be used to form the C1–C2 bond . Their approach to the total synthesis of Taxol assembled the molecule in 19 isolated steps .


Molecular Structure Analysis

Taxol F is a Benzyl Paclitaxel analog . The structure of Taxol involves a tetracyclic core richly decorated with oxygen functionality . The taxane “ring” is actually a tricyclic structure that forms the core of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taxol are complex. The process involves a series of hydroxylations and esterifications, forming the intermediate 10-deacetyl-baccatin III . A new method for assembling the highly complex molecule Taxol could help uncover even more potent derivatives of the anticancer drug .


Physical And Chemical Properties Analysis

Taxol F is a solid compound . It has a molecular weight of 867.93 . It is soluble in ethanol and DMSO up to 100 mM .

Scientific Research Applications

Anticancer Agent

Taxol is recognized as one of the most effective anticancer drugs in the world . It is widely used in the treatments of breast, lung, and ovarian cancer . The drug has also found expanded clinical uses in the treatment of non-small cell lung carcinoma, Kaposi’s sarcoma, and cancers of the lung, breast, bladder, prostate, esophagus, and pancreas .

Biosynthetic Pathway Research

The elucidation of the Taxol biosynthetic pathway is key to solving the problem of Taxol supply . The Taxol biosynthetic pathway requires an estimated 20 steps of enzymatic reactions . Understanding this pathway can improve the mass production of Taxol .

Acylation Reactions

Acylation reactions mediated by specialized Taxus BAHD family acyltransferases (ACTs) are recognized as one of the most important steps in the modification of the core taxane skeleton . This contributes to the increase of Taxol yield .

Endophytic Microbial Fermentation

Endophytic microbial fermentation is a cost-effective, less time-consuming, and eco-friendly approach for Taxol production . Most endophytic microbes have yet to be explored for the eco-friendly and economical production of this wonder drug .

Drug Development

The extinction of Taxus spp., which is the main natural source of Taxol synthesis, required the development of novel alternative approaches in the oncology field . The development of new natural resource-based biotechnology techniques is a promising area of research .

Other Medical Applications

Apart from its anticancer properties, Taxol has potential uses in other medical fields . However, these potential applications need further research and exploration .

Safety and Hazards

Taxol is considered hazardous. It causes skin irritation and serious eye damage. It may cause an allergic skin reaction, respiratory irritation, and is suspected of damaging fertility or the unborn child .

Future Directions

Future research is focused on improving the production of Taxol. This includes finding an environmentally sustainable production method based on the use of microorganisms, increasing its bioavailability without exerting adverse effects on the health of patients, and minimizing the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in metabolic engineering and optimization of the Taxol pathway in different hosts have led to the accumulation of taxane intermediates . Future genetic engineering approaches aim to produce fungal Taxol and precursors .

Mechanism of Action

Target of Action

Taxol F, also known as Paclitaxel, is a chemotherapeutic agent that primarily targets microtubules in cancer cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, Taxol F promotes the assembly of tubulin into microtubules and prevents their depolymerization . This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . As a result, it blocks cell cycle progression, prevents mitosis, and inhibits the growth of cancer cells .

Biochemical Pathways

The biosynthesis of Taxol F involves an estimated 20 steps of enzymatic reactions . The first and rate-limiting enzyme of the Taxol biosynthesis pathway is the class 1 terpene cyclase taxadiene synthase (TXS) .

Pharmacokinetics

Taxol F is administered intravenously and is highly lipophilic . It has a low bioavailability when administered orally due to its poor water solubility . It is metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and it is excreted in feces and urine . The elimination half-life of Taxol F is approximately 5.8 hours .

Result of Action

The primary molecular effect of Taxol F is the disruption of microtubule dynamics, which leads to mitotic arrest and cell death . On a cellular level, Taxol F induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taxol F. For instance, the production of Taxol F by endophytic fungi can be affected by various factors such as the presence of precursors, elicitors, and inhibitors . Furthermore, the resistance presented by a high percentage of cells treated with Taxol F is a significant challenge that needs to be addressed .

properties

IUPAC Name

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNNRQMRNHUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxol F

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